

# Spectral Data Analysis of 4-Bromoresorcinol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromoresorcinol

Cat. No.: B146125

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This technical guide provides a comprehensive overview of the spectral data for **4-bromoresorcinol** (CAS No: 6626-15-9), a key intermediate in the synthesis of various pharmaceutical compounds and mesogens. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

## Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **4-bromoresorcinol**.

Table 1:  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.5 - 10.0	Broad Singlet	-	2 x Ar-OH
~7.1	Doublet	~8.5	H-6
~6.4	Doublet	~2.5	H-2
~6.3	Doublet of Doublets	~8.5, ~2.5	H-5

Solvent: DMSO- $d_6$ .

Data is predicted based on typical chemical shifts and coupling patterns for this structure. Actual spectra are available in databases such as SpectraBase and ChemicalBook.[\[1\]](#)[\[2\]](#)  
[\[3\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~158	C-1, C-3 (C-OH)
~133	C-6
~110	C-5
~106	C-2
~101	C-4 (C-Br)

Solvent: DMSO- $d_6$ . Data is predicted based on substituent effects. Actual spectra can be found in databases like SpectraBase.[\[4\]](#)

Table 3: IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
3500 - 3200	Strong, Broad	O-H Stretch	Phenolic -OH
~3070	Medium-Weak	C-H Stretch	Aromatic C-H
1600 - 1585	Strong-Medium	C=C Stretch	Aromatic Ring
1500 - 1400	Strong-Medium	C=C Stretch	Aromatic Ring
1300 - 1000	Strong	C-O Stretch	Phenol
< 700	Medium-Strong	C-Br Stretch	Aryl Halide

Technique: KBr Pellet.  
Predicted values are based on standard IR correlation tables.[\[5\]](#)  
[\[6\]](#)[\[7\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
188	High	[M] <sup>+</sup> (with <sup>79</sup> Br)
190	High	[M] <sup>+</sup> (with <sup>81</sup> Br)
81	Medium	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>

Technique: Gas Chromatography-Mass Spectrometry (GC-MS). The presence of two major peaks at m/z 188 and 190 in an approximate 1:1 ratio is characteristic of a molecule containing one bromine atom.

[1]

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of **4-bromoresorcinol**.

Methodology:

- **Sample Preparation:** Approximately 10-20 mg of **4-bromoresorcinol** is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **Instrumentation:** Data is acquired on a 400 MHz (or higher) NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
- **<sup>13</sup>C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain singlet peaks for each unique carbon atom. A longer acquisition time and a larger number of scans are

typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-bromoresorcinol**.

Methodology:

- Sample Preparation (KBr Pellet Technique):
  - Approximately 1-2 mg of **4-bromoresorcinol** is combined with ~100 mg of dry potassium bromide (KBr) powder.
  - The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.
  - The powder is then compressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample chamber is recorded.
  - The KBr pellet is placed in the sample holder.
  - The sample spectrum is recorded, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . The instrument software automatically subtracts the background spectrum.
- Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

## Mass Spectrometry (MS)

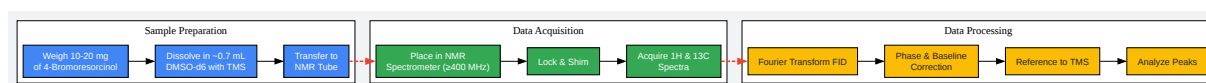
Objective: To determine the molecular weight and fragmentation pattern of **4-bromoresorcinol**.

### Methodology:

- **Sample Preparation:** A dilute solution of **4-bromoresorcinol** is prepared in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 10-100 µg/mL.
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used.
- **Data Acquisition:**
  - A small volume of the sample solution is injected into the GC, where it is vaporized.
  - The vaporized sample travels through a capillary column, separating it from any impurities.
  - The eluted compound enters the MS ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
  - The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
- **Data Analysis:** The mass spectrum is plotted as relative intensity versus  $m/z$ , revealing the molecular ion peak and the pattern of fragment ions.

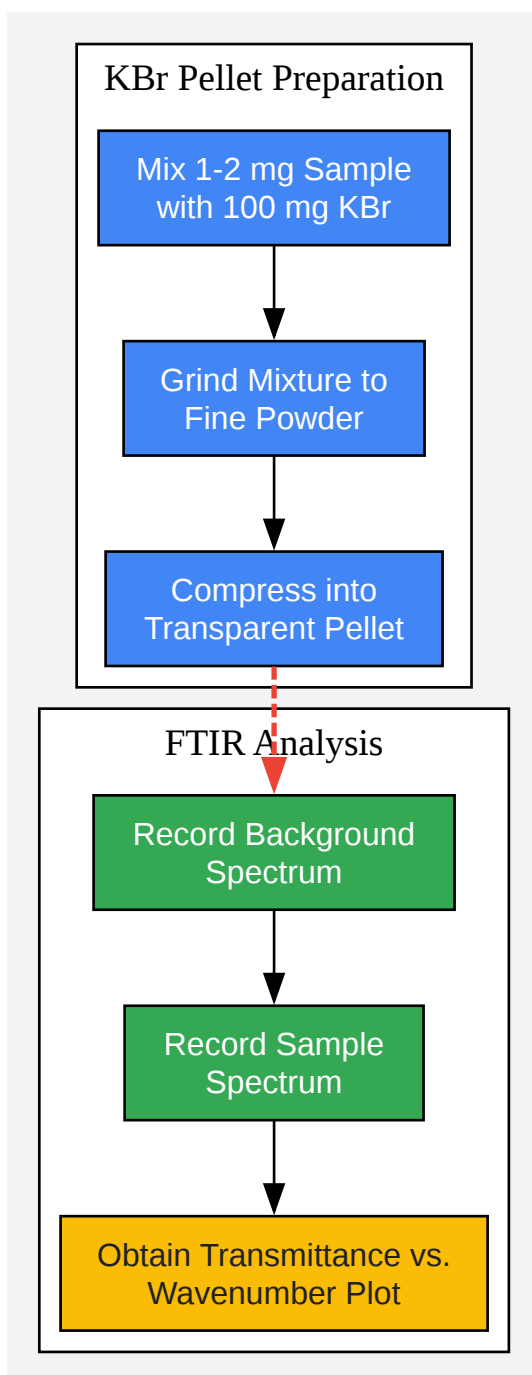
## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the analysis of **4-bromoresorcinol**.



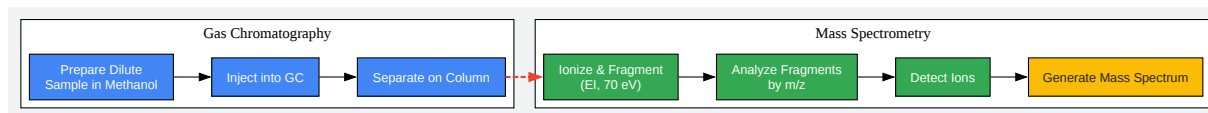
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Caption: Workflow for NMR Spectroscopy of **4-Bromoresorcinol**.



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Caption: Workflow for IR Spectroscopy (KBr Pellet Method).



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Caption: Workflow for GC-MS Analysis of **4-Bromoresorcinol**.

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## References

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